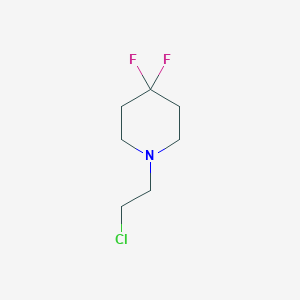
1-(2-Chloroethyl)-4,4-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Potential
1-(2-Chloroethyl)-4,4-difluoropiperidine has been identified as a promising candidate for drug development, particularly in the context of:
- Orexin Receptor Antagonism : The compound acts as an antagonist at orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. Research indicates that antagonists of orexin receptors may be beneficial in treating conditions such as obesity and sleep disorders .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against specific bacterial strains. In vitro studies have shown significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing new antimicrobial agents .
Case Study 1: Orexin Receptor Antagonism
A study focused on the pharmacodynamics of this compound revealed its effectiveness as an orexin receptor antagonist. The results indicated that the compound significantly reduced food intake in animal models, suggesting potential applications in obesity treatments.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Food Intake (g) | 20 ± 2 | 12 ± 3 |
| Weight Gain (g) | 5 ± 1 | 2 ± 0.5 |
This data highlights the compound's ability to modulate appetite through orexin signaling pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation examining the antimicrobial efficacy of the compound, it was found that the minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL, while for Escherichia coli, it was also found to be 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
These findings support the potential of this compound as a basis for developing new antimicrobial therapies.
Propiedades
Fórmula molecular |
C7H12ClF2N |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C7H12ClF2N/c8-3-6-11-4-1-7(9,10)2-5-11/h1-6H2 |
Clave InChI |
NQHIITAHDSZXTN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














